molecular formula C22H26O6 B1237158 Gingerenone B CAS No. 128700-98-1

Gingerenone B

Cat. No. B1237158
CAS RN: 128700-98-1
M. Wt: 386.4 g/mol
InChI Key: BGYDJLLXKGVQBP-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gingerenone b belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain. Gingerenone b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, gingerenone b is primarily located in the membrane (predicted from logP). Outside of the human body, gingerenone b can be found in ginger and herbs and spices. This makes gingerenone b a potential biomarker for the consumption of these food products.
Gingerenone B is a diarylheptanoid that is (4E)-hept-4-en-3-one substituted by a 4-hydroxy-3-methoxyphenyl group at position 1 and a 4-hydroxy-3,5-dimethoxyphenyl group at position 7. It has been isolated from the rhizomes of Zingiber officinale. It has a role as a plant metabolite. It is a diarylheptanoid, an enone and a member of guaiacols.

Scientific Research Applications

  • Antifungal Properties :

    • Gingerenone B has been isolated from Zingiber officinale and shown to have strong antifungal effects against Pyricularia oryzae (Endo, Kanno, & Oshima, 1990).
  • Anti-Obesity Effects :

    • A study found that Gingerenone A, a compound similar to Gingerenone B, inhibited adipogenesis and lipid accumulation in vitro, reduced fat mass in diet-induced obese mice, and suppressed adipose tissue inflammation by downregulating pro-inflammatory cytokines (Suk et al., 2017).
  • Cancer Chemoprevention :

    • Another ginger compound, [6]-gingerol, has been studied for its antiproliferative mechanisms, such as inducing apoptosis in cancer cells. This suggests potential chemopreventive roles for compounds like Gingerenone B in ginger (Oyagbemi, Saba, & Azeez, 2010).
  • Cardiovascular Health :

    • Gingerenone A, closely related to Gingerenone B, attenuates monocyte-endothelial adhesion, a critical process in atherosclerosis development, by inhibiting NF-κB signaling (Kim et al., 2018).
  • Antioxidant Properties :

    • Ginger extract, which includes Gingerenone B, has significant antioxidant activity, indicating a potential role in combating oxidative stress (Stoilova et al., 2007).
  • Breast Cancer :

    • Gingerenone A, similar to Gingerenone B, has been shown to induce antiproliferation and senescence in breast cancer cells through oxidative stress (Yu et al., 2022).
  • Anti-Diabetic Properties :

    • Research indicates that Gingerenone A sensitizes the insulin receptor and enhances glucose uptake, which is relevant for diabetes management (Chen et al., 2018).
  • Cancer Therapeutics :

    • Gingerenone A selectively kills cancer cells through dual inhibition of JAK2 and S6K1, suggesting a therapeutic role in cancer treatment (Byun et al., 2015).
  • Therapeutic Role in Various Cancers :

    • Ginger and its compounds, including Gingerenone B, have been traditionally used in managing cancer, with scientific studies supporting their cytotoxic effects against cancer cell lines (Mahomoodally et al., 2019).
  • Anthelmintic Activity :

    • Ginger constituents, likely including Gingerenone B, have demonstrated anthelmintic activity against parasites like Hymenolepis nana (Lin et al., 2014).

properties

CAS RN

128700-98-1

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(E)-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one

InChI

InChI=1S/C22H26O6/c1-26-19-12-15(9-11-18(19)24)8-10-17(23)7-5-4-6-16-13-20(27-2)22(25)21(14-16)28-3/h5,7,9,11-14,24-25H,4,6,8,10H2,1-3H3/b7-5+

InChI Key

BGYDJLLXKGVQBP-FNORWQNLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC

SMILES

COC1=CC(=CC(=C1O)OC)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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